molecular formula C11H13NO4 B2399039 Methyl 2-methyl-2-(4-nitrophenyl)propanoate CAS No. 59115-08-1

Methyl 2-methyl-2-(4-nitrophenyl)propanoate

Cat. No.: B2399039
CAS No.: 59115-08-1
M. Wt: 223.228
InChI Key: HSQIFLIPJUZWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2-(4-nitrophenyl)propanoate typically involves the esterification of 2-methyl-2-(4-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-methyl-2-(4-nitrophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-methyl-2-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQIFLIPJUZWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5 g of 2-(4-nitrophenyl)-2-methylpropionic acid in 40 mL of methanol, under argon, are added 4 mL of sulphuric acid. The reaction medium is heated at reflux for 3 hours and concentrated under reduced pressure. The residue is taken up in a mixture of ice-water and dichloromethane, the phases are separated and the organic phase is dried over magnesium sulphate and filtered. The filtrate is concentrated under reduced pressure to give 5.18 g of methyl 2-methyl-2-(4-nitrophenyl)propanoate in the form of a pale yellow solid, the characteristics of which are as follows:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-2-(4-nitrophenyl)-propionic acid (1.0014 g, 4.76 mmol) in 10% MeOH/benzene (20 mL) was added dropwise (trimethylsilyl)-diazomethane (2.0 M in hexanes, 3.5 mL, 7.0 mmol). The reaction mixture was stirred at rt until evolution of N2 ceased (<5 min) and then concentrated. The crude residue was purified (FCC) to give the title compound (937.6 mg, 88%).
Quantity
1.0014 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
MeOH benzene
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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